2-Chlorobenzyl alcohol

Description

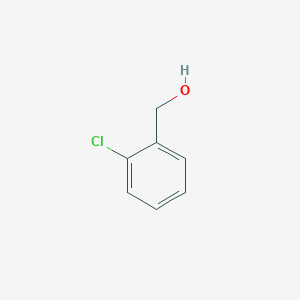

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYQPPXEXWRMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075132 | |

| Record name | 2-Chlorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17849-38-6, 29349-22-2 | |

| Record name | 2-Chlorobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17849-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017849386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, ar-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029349222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chlorobenzenemethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3BR8W8F7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorobenzyl Alcohol: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzyl alcohol, with the CAS number 17849-38-6, is an important chemical intermediate in the synthesis of a variety of organic compounds.[1][2] Its utility spans the pharmaceutical, agrochemical, and fragrance industries.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity and metabolic fate.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] A summary of its key chemical and physical properties is presented in the tables below.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇ClO | [1][3][4][5] |

| Molecular Weight | 142.58 g/mol | [3][4][5] |

| Appearance | White to tan powder or crystalline powder | [1] |

| Melting Point | 68-72 °C | [1] |

| Boiling Point | 227 °C | [1][5] |

| Density (estimate) | 1.1104 g/cm³ | [4] |

| Vapor Pressure (estimate) | 0.038 mmHg at 25 °C | [6] |

| pKa (predicted) | 13.99 ± 0.10 | [4] |

| Solubility | Soluble in chloroform (B151607) (25 mg/mL, clear, colorless).[5] Estimated water solubility of 8137 mg/L at 25 °C.[6] |

Spectroscopic Data

| Spectrum Type | Key Peaks and Assignments | Source |

| ¹H NMR (CDCl₃, 399.65 MHz) | δ 7.45 (m, 1H, Ar-H), 7.34 (m, 1H, Ar-H), 7.26 (m, 2H, Ar-H), 4.74 (s, 2H, -CH₂-), 2.51 (t, 1H, -OH) | [7] |

| ¹³C NMR (CDCl₃) | δ 138.18, 132.72, 129.35, 128.83, 128.73, 127.03, 62.80 | [8] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 142. Key fragments: m/z 107 (M⁺ - Cl), 77 (C₆H₅⁺) | [3][7] |

| Infrared (IR) | Key absorptions indicative of O-H and C-Cl bonds are expected. | [3] |

Experimental Protocols

Synthesis of this compound via Cannizzaro Reaction

This protocol describes the synthesis of this compound from 2-chlorobenzaldehyde (B119727) using the Cannizzaro reaction, which involves the base-induced disproportionation of an aldehyde lacking alpha-hydrogens.[9][10][11]

Materials:

-

2-Chlorobenzaldehyde

-

Potassium hydroxide (B78521) (KOH)

-

Methanol

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Acetone

-

Round-bottom flask, condenser, separatory funnel, Büchner funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-chlorobenzaldehyde in methanol.

-

Add a concentrated aqueous solution of potassium hydroxide to the flask.

-

Reflux the mixture for approximately one hour.[10]

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.[11]

Purification by Recrystallization

Materials:

-

Crude this compound

-

Acetone

-

Hexane

-

Erlenmeyer flask, hot plate, ice bath, Büchner funnel

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot acetone.[11]

-

Slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate complete crystallization.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.[12][13]

-

Wash the crystals with a small amount of cold hexane and allow them to air dry.

Oxidation of this compound to 2-Chlorobenzaldehyde

This protocol outlines the oxidation of this compound to the corresponding aldehyde.

Materials:

-

This compound

-

Pyridinium (B92312) chlorochromate (PCC) or other suitable oxidizing agent

-

Dichloromethane

-

Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask.

-

Add pyridinium chlorochromate (PCC) to the solution in one portion.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 2-chlorobenzaldehyde. Further purification can be achieved by column chromatography.

Signaling Pathways and Logical Relationships

Metabolic Pathway of this compound

In vivo, this compound undergoes metabolic transformation, primarily through oxidation and conjugation, to facilitate its excretion. The major urinary metabolites in rats have been identified as 2-chlorobenzoic acid, 2-chlorohippuric acid (the glycine (B1666218) conjugate of 2-chlorobenzoic acid), 2-chlorobenzyl cysteine, and 2-chlorobenzyl glucuronic acid.[2][3][5]

Caption: Metabolic pathway of this compound in rats.

Cannizzaro Reaction Workflow

The synthesis of this compound from 2-chlorobenzaldehyde via the Cannizzaro reaction involves a disproportionation where one molecule of the aldehyde is reduced to the alcohol and another is oxidized to the carboxylic acid. The workflow for this reaction and subsequent product separation is outlined below.

Caption: Experimental workflow for the synthesis and purification of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 17849-38-6 [chemicalbook.com]

- 3. This compound | C7H7ClO | CID 28810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. 邻氯苄醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound, 17849-38-6 [thegoodscentscompany.com]

- 7. This compound(17849-38-6) 13C NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. The image shows a chemical reaction with 2-chlorobenzaldehyde reacting wi.. [askfilo.com]

- 10. books.rsc.org [books.rsc.org]

- 11. rsc.org [rsc.org]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to (2-Chlorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-chlorophenyl)methanol, a key chemical intermediate. It details its chemical identity, physicochemical properties, synthesis protocols, analytical methodologies, and its role in biochemical pathways.

Chemical Identity and Structure

(2-Chlorophenyl)methanol, a substituted aromatic alcohol, is a compound of interest in organic synthesis and pharmaceutical development. Its structure consists of a benzene (B151609) ring substituted with a chlorine atom and a hydroxymethyl group at adjacent positions.

IUPAC Name: (2-chlorophenyl)methanol[1]

Structure:

Figure 1: Chemical structure of (2-chlorophenyl)methanol.

Physicochemical and Spectral Data

A summary of the key quantitative data for (2-chlorophenyl)methanol is presented in the table below, providing a ready reference for its physical and chemical characteristics.

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClO | [1] |

| Molecular Weight | 142.58 g/mol | [1] |

| CAS Number | 17849-38-6 | [1] |

| Appearance | Colorless liquid | |

| Melting Point | 67 °C | |

| Boiling Point | 393.8 °C at 760 mmHg | |

| Density | 1.094 g/cm³ | |

| SMILES | OCC1=C(Cl)C=CC=C1 | [1] |

| InChIKey | MBYQPPXEXWRMQC-UHFFFAOYSA-N | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of (2-chlorophenyl)methanol are provided to facilitate its preparation and characterization in a laboratory setting.

Synthesis of (2-Chlorophenyl)methanol

Two common synthetic routes to (2-chlorophenyl)methanol are the reduction of 2-chlorobenzaldehyde (B119727) and the hydrolysis of 2-chlorobenzyl chloride. A generalized workflow for chemical synthesis is depicted below.

Figure 2: General workflow for the synthesis of (2-chlorophenyl)methanol.

Protocol 1: Reduction of 2-Chlorobenzaldehyde

This method involves the reduction of the aldehyde functional group to a primary alcohol.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorobenzaldehyde in methanol.

-

Reduction: Cool the solution in an ice bath. Add sodium borohydride (B1222165) (NaBH₄) portion-wise while stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate (B1210297).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Hydrolysis of 2-Chlorobenzyl Chloride

This two-step process involves the initial formation of an ester followed by hydrolysis.

-

Esterification: React 2-chlorobenzyl chloride with sodium acetate in a suitable solvent to form 2-chlorobenzyl acetate.

-

Hydrolysis: Hydrolyze the resulting ester using an aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) to yield (2-chlorophenyl)methanol.

-

Work-up and Purification: Follow similar extraction and purification procedures as described in Protocol 1.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the analysis of (2-chlorophenyl)methanol.

Figure 3: General workflow for the analytical characterization of (2-chlorophenyl)methanol.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for determining the purity of (2-chlorophenyl)methanol.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is used for the identification and quantification of (2-chlorophenyl)methanol, particularly in complex matrices.

-

Instrumentation: GC system coupled with a Mass Spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium.

-

Injection Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

MS Detection: Electron Ionization (EI) mode, scanning from m/z 40 to 300.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane (B109758) or methanol.

Biochemical Pathways

(2-Chlorophenyl)methanol is an intermediate in the microbial metabolism of 2-chlorotoluene (B165313). Certain bacteria can oxidize the methyl group of 2-chlorotoluene to form the corresponding alcohol, which can be further metabolized.[2][3][4]

Figure 4: Bacterial metabolism of 2-chlorotoluene.

This metabolic pathway is of interest in bioremediation, as it represents a natural process for the degradation of chlorinated aromatic compounds.[5][6][7] The initial oxidation is a critical step, converting a more persistent compound into a more biodegradable intermediate.

References

- 1. (2-CHLOROPHENYL)METHANOL | CAS 17849-38-6 [matrix-fine-chemicals.com]

- 2. Metabolism of Chlorotoluenes by Burkholderia sp. Strain PS12 and Toluene Dioxygenase of Pseudomonas putida F1: Evidence for Monooxygenation by Toluene and Chlorobenzene Dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Metabolism of Chlorotoluenes by Burkholderia sp. Strain PS12 and Toluene Dioxygenase of Pseudomonas putida F1: Evidence for Monooxygenation by Toluene and Chlorobenzene Dioxygenases | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of bacterial degradation and transformation of chlorinated monoaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biodegradation of chloroaromatic | PPT [slideshare.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chlorobenzyl Alcohol (CAS Number: 17849-38-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2-Chlorobenzyl alcohol, unequivocally identified as CAS Number 17849-38-6 by authoritative databases such as the NIST WebBook and PubChem. This document is intended to be a vital resource for professionals in research and drug development, offering detailed experimental protocols, tabulated data for easy reference, and visualizations of key chemical pathways.

Chemical Identity and Physicochemical Properties

This compound is a chlorinated aromatic compound that serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. Its structure and fundamental properties are summarized below.

General Information

| Identifier | Value |

| CAS Number | 17849-38-6 |

| IUPAC Name | (2-chlorophenyl)methanol |

| Synonyms | o-Chlorobenzyl alcohol, Benzenemethanol, 2-chloro- |

| Molecular Formula | C₇H₇ClO |

| Molecular Weight | 142.58 g/mol [1] |

Physical and Chemical Properties

A summary of the key physicochemical data for this compound is presented in the following table.

| Property | Value | Source(s) |

| Melting Point | 69-71 °C | [2][3] |

| Boiling Point | 227 °C | [3][4] |

| Appearance | White to tan powder or crystalline powder | [4] |

| Solubility | Soluble in chloroform (B151607) (25 mg/mL, clear, colorless) | [3] |

| Density | 1.24 g/cm³ (estimate) | [5] |

Spectral Data

The following table summarizes the key spectral data for this compound.

| Spectrum Type | Key Peaks/Signals | Source(s) |

| ¹H NMR (CDCl₃) | δ 7.45 (m), 7.34 (m), 7.26 (m), 7.22 (m), 4.74 (s), 2.51 (t, J=5.7Hz) | [6] |

| ¹³C NMR | Data available in spectral databases | [1] |

| Infrared (IR) | Characteristic peaks for O-H, C-H (aromatic and aliphatic), C=C (aromatic), C-O, and C-Cl bonds | [1] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 142 | [7] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be approximately 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample has melted (the final melting point). The melting range is the difference between these two temperatures.[3][8]

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach the test tube to the thermometer

-

Heating source (e.g., Bunsen burner)

-

High-boiling mineral oil

Procedure:

-

Add a small amount of this compound to the small test tube.

-

Place the capillary tube, open end down, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Fill the Thiele tube with high-boiling mineral oil to a level above the side arm.

-

Clamp the Thiele tube and insert the thermometer and sample assembly, ensuring the sample is immersed in the oil.

-

Gently heat the side arm of the Thiele tube with a small flame.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Solubility Determination (Qualitative)

Objective: To qualitatively assess the solubility of this compound in various solvents.

Apparatus:

-

Small test tubes

-

Spatula

-

Graduated pipette or dropper

-

Vortex mixer (optional)

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the solvent to be tested (e.g., water, chloroform, ethanol) in small portions.

-

After each addition, vigorously shake the test tube (or use a vortex mixer) for a set amount of time (e.g., 30 seconds).

-

Observe the mixture to determine if the solid has dissolved completely.

-

Record the compound as soluble, partially soluble, or insoluble in the tested solvent.[9]

¹H NMR Spectroscopy

Objective: To obtain a proton nuclear magnetic resonance spectrum to confirm the structure of this compound.

Apparatus:

-

NMR spectrometer (e.g., 400 MHz)

-

NMR tube

-

Pipette

-

Vial

Procedure:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.75 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.

-

Transfer the solution to a clean, dry NMR tube using a pipette.

-

Place the NMR tube in the spectrometer's sample holder.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the peaks to determine the relative number of protons.

FT-IR Spectroscopy (Thin Solid Film Method)

Objective: To obtain an infrared spectrum to identify the functional groups present in this compound.

Apparatus:

-

FT-IR spectrometer

-

Salt plates (e.g., KBr or NaCl)

-

Spatula

-

Volatile solvent (e.g., methylene (B1212753) chloride or acetone)

-

Pipette

Procedure:

-

Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent in a small vial.

-

Using a pipette, apply a drop of the solution to the surface of a clean, dry salt plate.

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the salt plates thoroughly with an appropriate solvent after the analysis.[4]

GC-MS Analysis

Objective: To separate this compound from any impurities and to confirm its molecular weight and fragmentation pattern.

Apparatus:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Syringe for sample injection

-

Vial

Procedure:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Set the GC-MS operating parameters, including the injector temperature, column temperature program, carrier gas flow rate, and mass spectrometer settings.

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC injector port.

-

The sample is vaporized and carried through the GC column, where separation occurs based on boiling point and polarity.

-

As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, showing the molecular ion and characteristic fragment ions.

Synthesis and Applications

This compound is a versatile building block in organic synthesis, with significant applications in the pharmaceutical and agrochemical industries.

Synthesis of this compound

A common synthetic route to this compound is the hydrolysis of 2-chlorobenzyl chloride. The following diagram illustrates this process.

Caption: Synthesis of this compound via hydrolysis.

Key Reactions and Applications

This compound is a precursor in the synthesis of various important compounds. Its primary reaction is oxidation to form 2-chlorobenzaldehyde, a key intermediate. It also finds application as a building block for pharmaceuticals and agrochemicals.

Caption: Key reactions and applications of this compound.

Conclusion

This technical guide has provided a detailed compilation of the physicochemical data for this compound (CAS 17849-38-6). The tabulated data, along with the generalized experimental protocols, offer a valuable resource for laboratory work. The visualized synthetic and application pathways highlight the significance of this compound as a chemical intermediate. It is our hope that this guide will serve as a useful and practical tool for researchers, scientists, and professionals in the field of drug development.

References

- 1. Sample preparation GC-MS [scioninstruments.com]

- 2. thinksrs.com [thinksrs.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. How To [chem.rochester.edu]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-depth Technical Guide to the Physicochemical Properties of o-Chlorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of o-chlorobenzyl alcohol (also known as 2-chlorobenzyl alcohol). This document consolidates key physical property data and outlines detailed experimental protocols for their determination, serving as a vital resource for professionals in research and development.

Core Physicochemical Data

O-chlorobenzyl alcohol is a white crystalline powder at room temperature.[1][2] Its key physical properties, the melting and boiling points, are critical parameters for its handling, purification, and application in various synthetic pathways. The experimentally determined values from multiple sources are summarized below.

| Physical Property | Value (°C) | Pressure (mmHg) |

| Melting Point | 68 - 71 | Not Applicable |

| 69 - 71 | Not Applicable | |

| 73 | 760 | |

| 68 - 72 | Not Applicable | |

| 74 | Not Applicable | |

| 69 - 72 | Not Applicable | |

| Boiling Point | 227 | Not Applicable |

| 230 | 760 | |

| 234 | 760 |

Note: Variations in reported values can be attributed to differences in experimental conditions and sample purity.

Experimental Protocols for Determination of Physical Properties

Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment.[3] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depression and broadening of this range.[3][4]

Melting Point Determination: Capillary Method

The capillary method is a standard and widely adopted technique for determining the melting point of a solid organic compound.[3][5] This can be performed using a Thiele tube apparatus or a modern digital melting point apparatus (e.g., Mel-Temp).

Methodology:

-

Sample Preparation: A small amount of dry, finely powdered o-chlorobenzyl alcohol is introduced into a capillary tube, which is sealed at one end.[2] The tube is tapped gently to pack the solid to a height of 2-3 mm.[2]

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is then immersed in a Thiele tube containing a high-boiling point liquid, such as mineral oil, ensuring the rubber band used for attachment is above the oil level.[3][7]

-

Heating: The side arm of the Thiele tube is heated gently and slowly (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[3][6] The unique shape of the Thiele tube facilitates the circulation of the heating oil through convection, ensuring a uniform temperature distribution.[3][8]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned into a transparent liquid is recorded as the end of the melting range.[2][6]

Caption: Workflow for Melting Point Determination using the Capillary Method.

Boiling Point Determination: Siwoloboff Method

For determining the boiling point of small quantities of a liquid, the Siwoloboff method is highly effective and requires minimal sample volume.[1]

Methodology:

-

Sample Preparation: A small sample (a few milliliters) of the liquid form of o-chlorobenzyl alcohol (obtained by gentle heating if necessary) is placed into a small test tube (fusion tube).

-

Apparatus Setup: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[1] This assembly is then attached to a thermometer and placed in a heating bath, such as a Thiele tube.[1][8]

-

Heating: The apparatus is heated, causing dissolved gases and air trapped in the capillary tube to expand and exit.[1] As the liquid reaches its boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube.

-

Observation and Recording: Once a steady stream of bubbles is observed, the heat source is removed. The liquid begins to cool, and the pressure inside the capillary tube decreases. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.[1][8] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

References

- 1. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. westlab.com [westlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. labcomercial.com [labcomercial.com]

- 8. Thiele tube - Wikipedia [en.wikipedia.org]

Spectroscopic and Metabolic Profile of 2-Chlorobenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and metabolic fate of 2-chlorobenzyl alcohol. The information is intended to support research, development, and quality control activities involving this compound. All data is presented in a structured format for clarity and ease of comparison, supplemented by detailed experimental protocols and visual diagrams of key processes.

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.50 | d | 1H | Ar-H |

| 7.38 | d | 1H | Ar-H |

| 7.32-7.21 | m | 2H | Ar-H |

| 4.79 | s | 2H | -CH₂- |

| 2.27 | s | 1H | -OH |

Solvent: CDCl₃, Frequency: 500 MHz

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 138.18 | Ar-C (quaternary) |

| 132.72 | Ar-C (quaternary) |

| 129.35 | Ar-CH |

| 128.83 | Ar-CH |

| 128.73 | Ar-CH |

| 127.03 | Ar-CH |

| 62.80 | -CH₂- |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H Stretch |

| ~3300 (broad) | O-H Stretch (alcohol) |

| 1600-1585 | Aromatic C=C Stretch |

Technique: Attenuated Total Reflectance (ATR)

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 144 | 14.0 | [M+2]⁺ (due to ³⁷Cl isotope) |

| 142 | 43.3 | [M]⁺ (Molecular Ion, due to ³⁵Cl isotope) |

| 107 | 71.8 | [M-Cl]⁺ |

| 79 | 86.7 | [C₆H₅O]⁺ |

| 77 | 100.0 | [C₆H₅]⁺ |

Technique: Electron Ionization (EI)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.

-

The solution was then transferred to a 5 mm NMR tube using a Pasteur pipette.

-

A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition:

-

Instrument: Bruker Avance 500 MHz Spectrometer

-

Pulse Sequence: Standard single-pulse sequence

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: 2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16

¹³C NMR Acquisition:

-

Instrument: Bruker Avance Spectrometer (at a corresponding ¹³C frequency)

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Spectral Width: 0 to 220 ppm

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Data Processing:

-

A Fourier transform was applied to the Free Induction Decay (FID).

-

The resulting spectrum was phase-corrected and a baseline correction was applied.

-

The chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation:

A small amount of solid this compound was placed directly onto the diamond crystal of the ATR accessory.

Acquisition:

-

Instrument: FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

A background spectrum of the clean, empty ATR crystal was recorded prior to the sample spectrum. The final spectrum is presented in terms of transmittance.

Mass Spectrometry (MS)

Sample Introduction:

A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) was introduced into the instrument via a direct insertion probe or gas chromatography inlet.

Acquisition:

-

Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

-

Ionization Energy: 70 eV.[1]

-

Mass Range: m/z 40-200.

-

Source Temperature: 200-250 °C.

Visualizations

Spectroscopic Analysis Workflow

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Metabolic Pathway of this compound

The metabolism of this compound in rats has been shown to proceed through several key transformations, leading to various excretable metabolites.

Caption: Metabolic pathway of this compound in rats.

References

Unveiling the Antimicrobial Potential of 2-Chlorobenzyl Alcohol: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel antimicrobial agents, the scientific community is increasingly turning its attention to existing compounds with unexplored therapeutic potential. This whitepaper delves into the prospective antimicrobial properties of 2-chlorobenzyl alcohol, a compound traditionally utilized as a chemical intermediate. Addressed to researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the available data, proposes detailed experimental protocols for its evaluation, and visualizes key concepts to facilitate further research and development in this promising area.

While direct and extensive research on the antimicrobial efficacy of this compound is limited, this document extrapolates from data on the parent compound, benzyl (B1604629) alcohol, and related derivatives to build a foundational understanding. It is important to note that the data presented for benzyl alcohol serves as a proxy and a starting point for dedicated investigation into the 2-chloro derivative.

Introduction to this compound

This compound (C₇H₇ClO) is an aromatic alcohol characterized by a chlorine atom substituted at the ortho-position of the benzyl ring.[1] Historically, its primary applications have been in the synthesis of pharmaceuticals and agrochemicals.[2] However, preliminary evidence suggests that this compound exhibits antimicrobial properties, making it a compelling candidate for further investigation as a potential disinfectant or therapeutic agent.[2]

Postulated Mechanism of Antimicrobial Action

The antimicrobial activity of benzyl alcohol and its derivatives is generally attributed to their ability to disrupt microbial cell membranes.[3] It is hypothesized that these compounds intercalate into the lipid bilayer, leading to increased membrane fluidity and a loss of structural integrity.[3][4][5] This disruption can result in the leakage of essential intracellular components and ultimately, cell death. Furthermore, some studies suggest that benzyl alcohol can interfere with bacterial membrane proteins, including efflux pumps, which are crucial for microbial survival and resistance.[3][4]

The presence of a chlorine atom on the benzyl ring in this compound may enhance its lipophilicity, potentially facilitating its penetration into the microbial cell membrane and amplifying its disruptive effects. Further research is required to elucidate the precise molecular interactions and downstream signaling pathways affected by this compound.

Figure 1: Postulated mechanism of this compound's antimicrobial action.

Quantitative Antimicrobial Data (Benzyl Alcohol as a Surrogate)

| Microorganism | Gram Stain/Type | MIC (µg/mL) |

| Escherichia coli | Gram-Negative | 2000 |

| Pseudomonas aeruginosa | Gram-Negative | 2000 |

| Staphylococcus aureus | Gram-Positive | 25 |

| Candida albicans | Fungus (Yeast) | 2500 |

| Aspergillus niger | Fungus (Mold) | 5000 |

Data sourced from "Benzyl Alcohol" monograph.

Proposed Experimental Protocols

To rigorously assess the antimicrobial properties of this compound, standardized in vitro assays are essential. The following protocols are adapted from established methodologies for antimicrobial susceptibility testing.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and efficient technique for determining the MIC of an antimicrobial agent against bacteria and yeasts.

Figure 2: Broth microdilution workflow for MIC determination.

Methodology:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria and C. albicans) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Following the MIC determination, the MBC or MFC can be ascertained to understand if the compound is microbistatic or microbicidal.

Methodology:

-

Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubation: Incubate the agar plates under the same conditions as the MIC assay.

-

MBC/MFC Determination: The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Future Directions and Research Opportunities

The preliminary data and postulated mechanisms of action for benzyl alcohol and its derivatives suggest that this compound is a worthy candidate for further antimicrobial research. Key areas for future investigation include:

-

Broad-Spectrum Efficacy Screening: A comprehensive screening of this compound against a diverse panel of clinically relevant bacteria (including multidrug-resistant strains) and fungi is imperative.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and cellular pathways affected by this compound will be crucial for its potential development. Techniques such as fluorescence microscopy with membrane potential-sensitive dyes and transcriptomic analysis can provide valuable insights.

-

Structure-Activity Relationship (SAR) Studies: Investigating the antimicrobial activity of other monochlorobenzyl alcohol isomers (3-chlorobenzyl alcohol and 4-chlorobenzyl alcohol) will help in understanding the role of the chlorine substitution position on efficacy.

-

Toxicology and Safety Profiling: A thorough evaluation of the cytotoxic effects of this compound on mammalian cell lines is a necessary step to assess its potential for therapeutic applications.

Conclusion

While the direct body of research on the antimicrobial properties of this compound is still in its infancy, the available information on related compounds provides a strong rationale for its investigation. This technical guide offers a foundational framework for researchers to embark on a systematic evaluation of this promising compound. The structured data presentation, detailed experimental protocols, and clear visualizations are intended to accelerate research efforts and unlock the full potential of this compound in the fight against microbial threats.

References

- 1. This compound | C7H7ClO | CID 28810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pentanol and Benzyl Alcohol Attack Bacterial Surface Structures Differently - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Role of 2-chlorobenzyl alcohol as a building block in organic synthesis

An In-depth Technical Guide to 2-Chlorobenzyl Alcohol as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a halogenated aromatic alcohol, serves as a pivotal building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the ortho-chloro substituent, make it a versatile precursor for a wide array of valuable organic molecules. This technical guide delves into the core synthetic transformations of this compound, including its synthesis, oxidation, etherification, and esterification. It provides detailed experimental protocols for key reactions and summarizes quantitative data to facilitate its application in research and development, particularly within the pharmaceutical, agrochemical, and fine chemical industries.[1]

Introduction

This compound, also known as (2-chlorophenyl)methanol, is an aromatic compound characterized by a hydroxymethyl group attached to a benzene (B151609) ring substituted with a chlorine atom at the ortho position.[2] This substitution pattern is crucial, as it influences the reactivity of both the alcohol functionality and the aromatic ring. It is an essential intermediate in the synthesis of pharmaceuticals, agrochemicals, fragrances, and specialty polymers.[1][3] Its utility stems from its ability to undergo a variety of chemical transformations, making it an invaluable tool for synthetic chemists aiming to construct complex molecular architectures.[1] This guide will explore its synthesis and its role as a versatile synthon.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis. It typically appears as a white to tan crystalline powder.[1]

| Property | Value | Reference |

| CAS Number | 17849-38-6 | [1][4] |

| Molecular Formula | C₇H₇ClO | [1][4] |

| Molecular Weight | 142.58 g/mol | [1][4] |

| Appearance | White to tan fine crystalline powder | [1][5] |

| Melting Point | 68-72 °C | [1][4] |

| Boiling Point | 227 °C | [1][4] |

| Solubility | Soluble in chloroform, ethanol, acetone, ether; slightly soluble in water | [1][6] |

Table 1: Physicochemical Properties of this compound.

Synthesis of this compound

The industrial and laboratory-scale synthesis of this compound is primarily achieved from 2-chlorobenzyl chloride or 2-chlorobenzaldehyde (B119727).

From 2-Chlorobenzyl Chloride

The most common synthetic routes start from the readily available 2-chlorobenzyl chloride.

-

Direct Hydrolysis: This can be performed under acidic or basic conditions.[3] However, direct hydrolysis with alkali hydroxides can lead to the formation of significant amounts of the corresponding dibenzyl ether as a byproduct.[7]

-

Two-Step Synthesis via Benzoate (B1203000) Ester: A preferred method to avoid ether formation involves a two-step process.[3][7] First, 2-chlorobenzyl chloride undergoes an esterification reaction with sodium benzoate, often in the presence of a phase transfer catalyst.[7][8] The resulting 2-chlorobenzyl benzoate is then hydrolyzed to yield this compound with higher purity.[3][7] This method offers better control and minimizes byproduct formation.[7]

| Reactant | Catalyst | Conditions | Product | Yield | Reference |

| 2-Chlorobenzyl Chloride | Phase Transfer Catalyst | 1. Esterification with Sodium Benzoate; 2. Hydrolysis | This compound | High | [7][9] |

Table 2: Synthesis of this compound from 2-Chlorobenzyl Chloride via Benzoate Ester.

From 2-Chlorobenzaldehyde

Reduction of 2-chlorobenzaldehyde provides another direct route.

-

Cannizzaro Reaction: In the presence of a strong base, 2-chlorobenzaldehyde, which lacks an α-hydrogen, can undergo a disproportionation reaction to yield this compound and 2-chlorobenzoic acid.[3]

-

Catalytic Hydrogenation: More modern and efficient methods involve the catalytic hydrogenation of the aldehyde using various catalysts, such as ruthenium complexes, which can provide high yields of the desired alcohol.[10]

Caption: Key Synthetic Pathways of this compound.

Core Synthetic Applications

This compound is a versatile building block due to the reactivity of its hydroxyl group and the influence of the chloro-substituted aromatic ring.

Oxidation to 2-Chlorobenzaldehyde

The oxidation of this compound to 2-chlorobenzaldehyde is a fundamental transformation, as the resulting aldehyde is a key intermediate for numerous pharmaceuticals and agrochemicals.[3] A variety of oxidizing agents can be employed for this conversion, with the choice of reagent often depending on the desired selectivity and reaction conditions.

| Oxidizing Agent | Solvent | Conditions | Yield | Reference |

| 2,4,6-Trimethylpyridinium Chlorochromate (TMPCC) | Acetonitrile (B52724) | Reflux | 95% | [11] |

| Polymer-Supported Dichloroiodate (PSDI) | Acetonitrile | Mild, Aprotic | High | [11] |

| Peroxymonosulfate (PMS) / Carbon Nanotubes (CNTs) | Acetonitrile/Water | 50 °C | ~46% | [12] |

| TEMPO/Br₂/NaNO₂ | Not specified | Aerobic | Not specified | [5] |

Table 3: Oxidation of this compound to 2-Chlorobenzaldehyde.

Etherification Reactions

The hydroxyl group of this compound can be readily converted into an ether linkage. This is a common strategy for introducing the 2-chlorobenzyl moiety into a target molecule. Both symmetrical (dibenzyl ethers) and nonsymmetrical ethers can be synthesized. Recent advancements have focused on eco-friendly, iron-catalyzed methods for cross-etherification reactions, which offer high selectivity and good yields under mild conditions.[13][14]

| Alcohol 1 | Alcohol 2 | Catalyst System | Yield (Unsymmetrical Ether) | Reference |

| 1-Arylethanols | This compound | FeCl₂·4H₂O / Pyridine (B92270) bis-thiazoline ligand | 52-89% | [13][14] |

| 2-Methylpropan-1-ol | Diphenyl methanol | FeCl₂·4H₂O / Ligand L1 | 58-88% | [13] |

Table 4: Iron-Catalyzed Cross-Etherification of Alcohols with this compound.

Esterification Reactions

Esterification is another key reaction, typically involving the reaction of this compound with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form a 2-chlorobenzyl ester. These esters are valuable intermediates and are sometimes the target molecules themselves, finding use in the fragrance industry.[3]

Role as a Protecting Group

In multi-step synthesis, a hydroxyl group can interfere with reactions at other sites in a molecule.[15][16] The hydroxyl group of an alcohol can be "protected" by converting it into a less reactive functional group, such as a benzyl ether.[16] While benzyl alcohol is more common, this compound can also be used to form a 2-chlorobenzyl ether protecting group. This group is generally stable to basic and nucleophilic conditions but can be removed later via catalytic hydrogenation to regenerate the alcohol.[16]

Caption: Workflow for the Two-Step Synthesis of this compound.

Precursor in Heterocyclic Synthesis

This compound serves as a starting material for the synthesis of various heterocyclic compounds. For instance, it can be oxidized in situ to the corresponding aldehyde, which then participates in multi-component reactions to form complex structures like 1,4-dihydropyridines and 3,4-dihydropyrimidin-2(1H)-ones, which are important scaffolds in medicinal chemistry.[17]

Experimental Protocols

The following protocols are representative examples of key transformations involving this compound.

Protocol 1: Synthesis of this compound via Hydrolysis of 2-Chlorobenzyl Benzoate[7]

-

Esterification: A mixture of 2-chlorobenzyl chloride, aqueous sodium benzoate, and a phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) is stirred vigorously at a controlled temperature. The reaction progress is monitored by techniques such as GC or TLC.

-

Isolation of Ester: Upon completion, the organic phase containing 2-chlorobenzyl benzoate is separated from the aqueous phase.

-

Hydrolysis: The isolated ester is then treated with an aqueous solution of a strong base, such as sodium hydroxide. The mixture is heated to facilitate the hydrolysis.

-

Workup: After cooling, the reaction mixture is neutralized with an acid. The product, this compound, is extracted into an organic solvent.

-

Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or distillation to yield pure this compound.

Protocol 2: Oxidation of this compound using TMPCC[11]

-

Setup: To a solution of this compound (1 mmol) in acetonitrile (5 mL) in a round-bottom flask, add 2,4,6-trimethylpyridinium chlorochromate (TMPCC) (1.2 mmol).

-

Reaction: The reaction mixture is heated under reflux. The progress of the oxidation is monitored by TLC until the starting material is consumed.

-

Workup: After completion, the mixture is cooled to room temperature and filtered through a short pad of silica (B1680970) gel to remove the chromium salts.

-

Purification: The filtrate is concentrated under reduced pressure. The resulting crude 2-chlorobenzaldehyde is purified by column chromatography on silica gel to afford the pure product.

Protocol 3: Iron-Catalyzed Nonsymmetrical Etherification[13][14]

-

Setup: In a pressure tube, combine a secondary alcohol (1 mmol), this compound (1.2 mmol), FeCl₂·4H₂O (10 mol %), and a pyridine bis-thiazoline ligand (12 mol %) in propylene (B89431) carbonate (1 mL).

-

Reaction: The tube is sealed, and the mixture is stirred at 100 °C. The reaction is monitored by TLC.

-

Workup: Upon completion, the reaction mixture is cooled and partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography to yield the desired nonsymmetrical ether.

Caption: this compound as a Precursor to Key Chemical Classes.

Conclusion

This compound has established itself as a cornerstone building block in organic synthesis. Its accessibility through well-defined synthetic routes and the diverse reactivity of its functional group allow for the efficient construction of a wide range of valuable compounds. The key transformations—oxidation, etherification, and esterification—provide reliable pathways to important intermediates for the pharmaceutical, agrochemical, and materials science sectors. As green chemistry principles become more integrated into synthetic planning, the development of efficient, catalyzed reactions involving this compound, such as the iron-catalyzed etherification, will continue to enhance its utility and importance in both academic research and industrial applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H7ClO | CID 28810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 17849-38-6 | Benchchem [benchchem.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. This compound | 17849-38-6 [chemicalbook.com]

- 6. agrochemx.com [agrochemx.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

- 17. Efficient in-situ synthesis of heterocyclic derivatives from benzyl alcohols using pyrazinium chlorochromate-functionalized carbonitride as a novel catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Pathways of 2-Chlorobenzyl Alcohol in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorobenzyl alcohol, an important industrial intermediate, undergoes distinct metabolic transformations in biological systems. In mammalian systems, the primary route of metabolism involves oxidation of the alcohol moiety, followed by conjugation reactions to facilitate excretion. Microbial degradation, on the other hand, often proceeds via ring cleavage pathways initiated by oxygenase enzymes. This technical guide provides a comprehensive overview of the known metabolic pathways of this compound, detailing the key enzymatic reactions and metabolic intermediates. It includes a summary of available quantitative data, detailed experimental protocols for studying its metabolism, and visual diagrams of the metabolic and experimental workflows to aid researchers in this field.

Introduction

This compound is a halogenated aromatic compound used in the synthesis of pharmaceuticals and other chemicals. Understanding its metabolic fate is crucial for assessing its toxicological profile and environmental impact. This guide delineates the metabolic pathways of this compound in both mammalian and microbial systems, providing a foundational resource for researchers in toxicology, pharmacology, and environmental science.

Mammalian Metabolism of this compound

In mammalian systems, the metabolism of this compound is primarily a detoxification process aimed at increasing its water solubility to facilitate renal excretion. The metabolic cascade involves two main phases: Phase I oxidation and Phase II conjugation.

Phase I: Oxidation Pathway

The initial and rate-limiting step in the metabolism of this compound is its oxidation. This process occurs predominantly in the liver.

-

Oxidation to 2-Chlorobenzaldehyde (B119727): The alcohol group of this compound is oxidized to an aldehyde, forming 2-chlorobenzaldehyde. This reaction is catalyzed by alcohol dehydrogenase (ADH) , a NAD+-dependent enzyme.

-

Oxidation to 2-Chlorobenzoic Acid: The intermediate, 2-chlorobenzaldehyde, is rapidly oxidized to 2-chlorobenzoic acid by aldehyde dehydrogenase (ALDH) .

Phase II: Conjugation Pathways

The primary metabolite, 2-chlorobenzoic acid, along with the parent compound, can undergo various conjugation reactions to form highly water-soluble metabolites that are readily excreted in the urine. In rats, the major urinary metabolites identified are:

-

2-Chlorohippuric Acid: Formed by the conjugation of 2-chlorobenzoic acid with the amino acid glycine.

-

2-Chlorobenzyl Glucuronic Acid: Formed by the conjugation of this compound with glucuronic acid.[1]

-

2-Chlorobenzyl Cysteine: Likely formed through the mercapturic acid pathway.[1]

-

2-Chlorobenzoic Acid: A portion is also excreted unchanged.[1]

The relative abundance of these metabolites can vary depending on the species and the dose administered.

Microbial Degradation of this compound

Microorganisms, particularly bacteria, have evolved diverse catabolic pathways to utilize aromatic compounds as a source of carbon and energy. While specific studies on the complete microbial degradation of this compound are limited, the pathway can be inferred from studies on related chlorinated aromatic compounds, such as 2-chlorobenzoic acid.

Initial Oxidation

Similar to mammalian systems, the initial step in microbial degradation is the oxidation of the alcohol group to 2-chlorobenzaldehyde and subsequently to 2-chlorobenzoic acid, likely catalyzed by bacterial alcohol and aldehyde dehydrogenases.

Ring Dioxygenation and Cleavage

The central aromatic ring of 2-chlorobenzoic acid is the target for degradation.

-

Dioxygenation: The enzyme 2-chlorobenzoate (B514982) 1,2-dioxygenase catalyzes the incorporation of both atoms of molecular oxygen into the aromatic ring, leading to the formation of a dihydroxy-cyclohexadiene intermediate.

-

Dehydrogenation and Decarboxylation: The unstable intermediate is then rearomatized by a dehydrogenase to form a chlorocatechol.

-

Ring Cleavage: The resulting chlorocatechol undergoes ring cleavage, which is a critical step in the degradation pathway. This is typically achieved by a catechol dioxygenase through either an ortho- or meta-cleavage mechanism, leading to the formation of aliphatic intermediates that can enter central metabolic pathways. For 2-chlorobenzoic acid, degradation often proceeds via an ortho-cleavage pathway.

Quantitative Data

Quantitative data on the metabolism of this compound is scarce in the available literature. The following table summarizes the available information, primarily for related compounds.

| Parameter | Compound | System | Value | Reference |

| Urinary Metabolites | This compound | Rats | Major metabolites: 2-chlorohippuric acid, 2-chlorobenzyl cysteine, 2-chlorobenzoic acid, 2-chlorobenzyl glucuronic acid. | [1] |

| Enzyme Kinetics (Km) | Ethanol (B145695) | Liver Alcohol Dehydrogenase | 49 µM - 36 mM | [2] |

| Enzyme Kinetics (Vmax) | Ethanol | Liver Alcohol Dehydrogenase | 0.6 - 10 U/mg | [2] |

| Enzyme Kinetics (Km) | Benzaldehyde (B42025) | Benzaldehyde Dehydrogenase II | < 10 µM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.

Protocol for Identification and Quantification of this compound and its Metabolites in Urine using HPLC-MS/MS

This protocol is adapted from general methods for the analysis of xenobiotic metabolites in urine.[4][5][6][7]

5.1.1. Materials and Reagents

-

This compound, 2-chlorobenzaldehyde, 2-chlorobenzoic acid, 2-chlorohippuric acid standards

-

β-glucuronidase/arylsulfatase from Helix pomatia

-

Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)

-

Methanol (B129727), Acetonitrile, Formic acid (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Internal standard (e.g., a deuterated analog of one of the metabolites)

-

Urine samples from exposed and control subjects

5.1.2. Sample Preparation

-

Enzymatic Hydrolysis (for glucuronide and sulfate (B86663) conjugates):

-

To 1 mL of urine, add 50 µL of internal standard solution.

-

Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0).

-

Add 20 µL of β-glucuronidase/arylsulfatase solution.

-

Incubate at 37°C for 16 hours.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

-

Elute the analytes with 2 mL of acetonitrile.

-

-

Sample Concentration:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

5.1.3. HPLC-MS/MS Analysis

-

HPLC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient: A suitable gradient to separate the parent compound and its metabolites (e.g., start with 5% B, ramp to 95% B over 10 minutes).

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for each analyte and the internal standard.

5.1.4. Data Analysis

-

Construct calibration curves for each analyte using the peak area ratios of the analyte to the internal standard.

-

Quantify the concentration of each metabolite in the urine samples.

Protocol for a Microbial Biodegradation Study of this compound

This protocol outlines a general procedure for assessing the biodegradation of this compound by a microbial consortium or an isolated strain.[8][9]

5.2.1. Materials and Reagents

-

Microbial inoculum (e.g., activated sludge, soil extract, or a pure culture).

-

Minimal salts medium (MSM) without a carbon source.

-

This compound (as the sole carbon source).

-

Sterile culture flasks.

-

Shaking incubator.

-

Analytical equipment for measuring this compound concentration (e.g., HPLC or GC-MS).

5.2.2. Experimental Procedure

-

Inoculum Preparation:

-

Prepare a suspension of the microbial source in sterile MSM.

-

For pure cultures, grow the strain to a specific optical density.

-

-

Biodegradation Assay:

-

Set up triplicate flasks for each condition.

-

To each flask, add a defined volume of MSM.

-

Spike the flasks with a known concentration of this compound (e.g., 50-100 mg/L).

-

Inoculate the flasks with the prepared microbial suspension.

-

Include control flasks:

-

Abiotic control: MSM and this compound (no inoculum) to assess abiotic degradation.

-

Inoculum control: MSM and inoculum (no this compound) to monitor background microbial activity.

-

-

-

Incubation:

-

Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 25-30°C) and agitation speed (e.g., 150 rpm).

-

-

Sampling and Analysis:

-

At regular time intervals (e.g., 0, 24, 48, 72, 96 hours), withdraw samples from each flask.

-

Centrifuge or filter the samples to remove microbial cells.

-

Analyze the supernatant for the concentration of this compound using a suitable analytical method (e.g., HPLC with UV detection or GC-MS).

-

5.2.3. Data Analysis

-

Plot the concentration of this compound versus time for each condition.

-

Calculate the degradation rate and percentage of degradation.

Protocol for Assaying 2-Chlorobenzoate 1,2-Dioxygenase Activity

This protocol is based on the general method for assaying dioxygenase activity by monitoring oxygen consumption.[10][11]

5.3.1. Materials and Reagents

-

Bacterial cells induced for 2-chlorobenzoate 1,2-dioxygenase activity.

-

Tris-HCl buffer (50 mM, pH 8.0).

-

2-Chlorobenzoic acid solution (substrate).

-

Clark-type oxygen electrode and measurement cell.

5.3.2. Experimental Procedure

-

Cell Preparation:

-

Harvest bacterial cells grown in the presence of 2-chlorobenzoic acid (to induce the enzyme) by centrifugation.

-

Wash the cells twice with Tris-HCl buffer.

-

Resuspend the cells in the same buffer to a known cell density.

-

-

Oxygen Consumption Measurement:

-

Add a known volume of the cell suspension to the oxygen electrode measurement cell containing air-saturated Tris-HCl buffer.

-

Allow the endogenous respiration rate to stabilize.

-

Initiate the reaction by adding a small volume of the 2-chlorobenzoic acid solution to the cell.

-

Record the rate of decrease in oxygen concentration.

-

5.3.3. Data Analysis

-

The rate of oxygen consumption is directly proportional to the activity of the 2-chlorobenzoate 1,2-dioxygenase.

-

Express the enzyme activity in units such as nmol of O2 consumed per minute per milligram of total protein.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mammalian metabolic pathway of this compound.

References

- 1. bohr.winthrop.edu [bohr.winthrop.edu]

- 2. Alcohol and aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of 41 Drugs and Metabolites in Urine with Internal Hydrolysis Control by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. A case study for microbial biodegradation: anaerobic bacterial reductive dechlorination of polychlorinated biphenyls-from sediment to defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2.2. Biosensor Determination of 3-Chlorobenzoate-1,2-Dioxygenase Activity [bio-protocol.org]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Safe Handling and Disposal of 2-Chlorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and disposal methods for 2-chlorobenzyl alcohol in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.

Chemical and Physical Properties

This compound is a white crystalline powder utilized as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals[1][2]. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| CAS Number | 17849-38-6 | [3] |

| Molecular Formula | C7H7ClO | [1][4] |

| Molecular Weight | 142.58 g/mol | [4][5] |

| Appearance | White to tan powder or crystalline powder | [1][2] |

| Melting Point | 69-71 °C | [2][3][4] |

| Boiling Point | 227-230 °C | [1][4][6] |

| Flash Point | 95.4 °C (estimated) | [4][6] |

| Solubility | Soluble in chloroform | [7] |

| Vapor Pressure | 0.038 mmHg @ 25 °C (estimated) | [6] |

Hazard Identification and Toxicology

According to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, this compound is not classified as a hazardous substance or mixture[3][5][8][9]. However, as with any chemical, its toxicological properties have not been exhaustively investigated, and it should be handled with care[3][9]. Some sources suggest it may cause skin and eye irritation[10].

Toxicological Summary:

| Endpoint | Result | Source |

| Acute Oral Toxicity | No data available | [3][8] |

| Acute Dermal Toxicity | No data available | [6] |

| Acute Inhalation Toxicity | No data available | [6] |

| Carcinogenicity | Not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA | [3] |

Safe Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure a safe laboratory environment.

Standard Operating Procedure for Handling:

-

Engineering Controls: Work in a well-ventilated area. Use of a fume hood is recommended, especially when generating dust or vapors[9][11].

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or glasses[5][8][9].

-

Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves before use and dispose of them properly after handling[5][9].

-

Body Protection: A lab coat is mandatory. For larger quantities or where there is a risk of splashing, additional protective clothing may be necessary[9][11].

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator[3][8].

-

-

Hygiene: Avoid contact with skin, eyes, and clothing[11]. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[11].

Storage:

Caption: Molecular structure of this compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[3][5][9].

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water[3][5][9].

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention[3][5][8][9].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[5][9][12].

Spill Response Protocol:

-

Evacuate: Alert others in the vicinity and evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent the spill from spreading. For dry spills, avoid generating dust[3][9].

-

Absorb: Use an inert absorbent material to clean up the spill.

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal[5][9].

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Dispose: Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.

Caption: General workflow for handling this compound.

Disposal

Waste from this compound must be managed responsibly to prevent environmental contamination.

Disposal Protocol:

-

Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not mix with other waste[3][5][9].

-

Contaminated Materials: Absorbent materials, PPE, and other items contaminated with this compound should be placed in a sealed, labeled container and disposed of as hazardous waste.

-